
1-Amino-2-(naphthalen-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(naphthalen-1-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It features a naphthalene ring attached to a propanol backbone, with an amino group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-2-(naphthalen-1-yl)propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(naphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-2-(naphthalen-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(naphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A β-adrenergic blocker with a similar naphthalene structure.
Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and similar functional groups.
Uniqueness
1-Amino-2-(naphthalen-1-yl)propan-2-ol is unique due to its specific combination of an amino group and a naphthalene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
133562-23-9 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-amino-2-naphthalen-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H15NO/c1-13(15,9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,15H,9,14H2,1H3 |
Clave InChI |
ZTICQVCWSGAEFA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1=CC=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
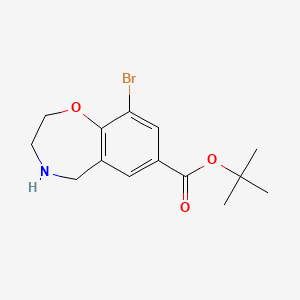
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
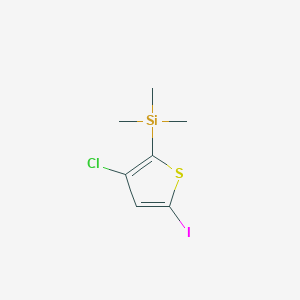
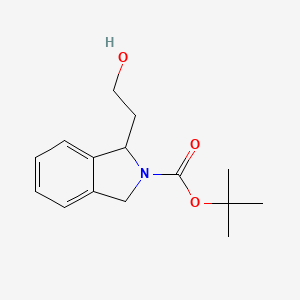
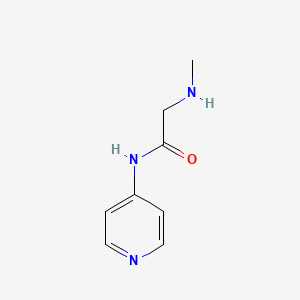
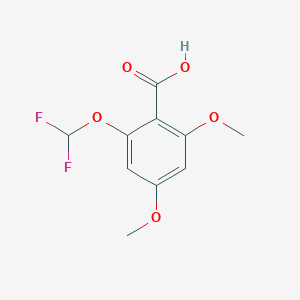
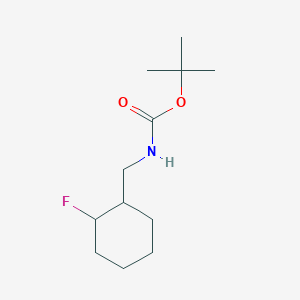


![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)


